molecular formula C15H17NO2S B11111689 N-methyl-1-(2-methylphenyl)-N-phenylmethanesulfonamide

N-methyl-1-(2-methylphenyl)-N-phenylmethanesulfonamide

Cat. No.: B11111689
M. Wt: 275.4 g/mol
InChI Key: GROGTAMLJZGQHU-UHFFFAOYSA-N
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Description

N-methyl-1-(2-methylphenyl)-N-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial properties. This particular compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2-methylphenyl)-N-phenylmethanesulfonamide typically involves the reaction of N-methyl-2-methylphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and increases the overall safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2-methylphenyl)-N-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-methyl-1-(2-methylphenyl)-N-phenylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential antibacterial properties and its effects on various biological pathways.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide structure.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-1-(2-methylphenyl)-N-phenylmethanesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(2-methylphenyl)-N-phenylmethanesulfonamide is unique due to the presence of both a methyl group and a phenyl group on the sulfonamide nitrogen. This structural feature enhances its lipophilicity and potentially its ability to penetrate bacterial cell membranes, making it a more effective antibacterial agent compared to its analogs.

Properties

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

N-methyl-1-(2-methylphenyl)-N-phenylmethanesulfonamide

InChI

InChI=1S/C15H17NO2S/c1-13-8-6-7-9-14(13)12-19(17,18)16(2)15-10-4-3-5-11-15/h3-11H,12H2,1-2H3

InChI Key

GROGTAMLJZGQHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

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